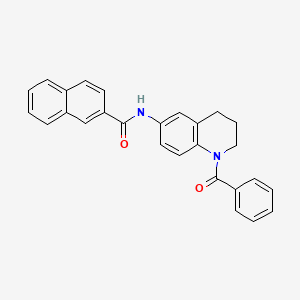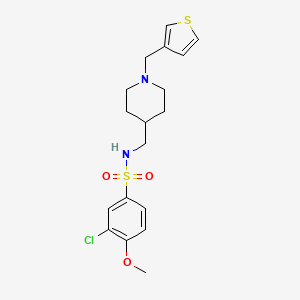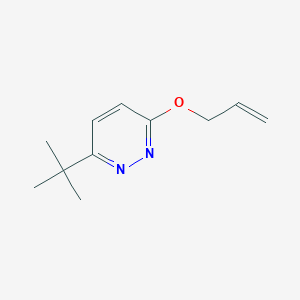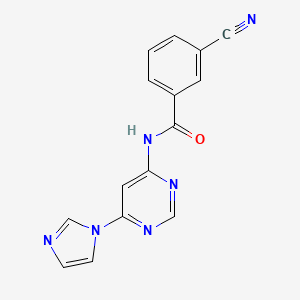![molecular formula C19H13N3O5 B2404966 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide CAS No. 865286-64-2](/img/structure/B2404966.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This nucleus is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research due to their broad types of biological activity . Various substitutions at the 5-position of 2-(2,4 dihydroxy-phenyl)-1,3,4-thiadiazoles have been examined for their antiproliferative activity against different human tumor cell lines .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 420.3 g/mol . It has a topological polar surface area of 106 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
Research on novel dihydropyrimidine derivatives, including those related to the target compound, has shown promise in antidiabetic applications. These compounds have been synthesized and characterized, with their in vitro antidiabetic activity evaluated using the α-amylase inhibition assay, indicating potential applications in diabetes management (Lalpara et al., 2021).
Antimicrobial Activity
Compounds structurally related to the target chemical have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide insights into the potential of such compounds in developing new antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Desai, Dodiya, & Shihora, 2011).
Electrochromic and Photoconducting Properties
Investigations into liquid crystalline 1,3,4-oxadiazoles have highlighted their significance in electronics, particularly due to their electron transport properties. These compounds facilitate both electron injection and transport, making them useful in light-emitting diodes (LEDs) and other optoelectronic devices. Their photoconducting properties, combined with liquid crystalline behavior, offer a basis for innovative materials in electronics (Guo-bo & Ying, 2004).
Nematicidal Activity
The synthesis and evaluation of novel 1,2,4-oxadiazole derivatives containing thiadiazole amide groups have shown significant nematicidal activities. Such findings indicate the potential of these compounds in developing new nematicides to combat nematode pests, contributing to the agricultural sector (Liu et al., 2022).
Anticancer Evaluation
Novel synthetic routes have led to the creation of compounds with potential anticancer properties. These studies not only contribute to understanding the structural basis for their activity but also pave the way for the development of new anticancer agents, enhancing therapeutic options (Salahuddin et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c1-25-12-8-6-11(7-9-12)18-21-22-19(27-18)20-17(24)16-10-14(23)13-4-2-3-5-15(13)26-16/h2-10H,1H3,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVABUIZCJYABJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)





![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)


![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)
![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2404902.png)
